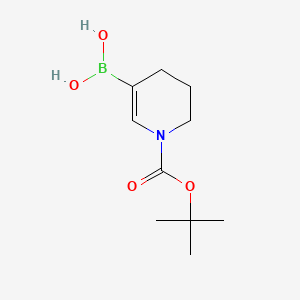
(1-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}boronic acid is a boronic acid derivative that has garnered interest in various fields of chemistry and biology. This compound is characterized by the presence of a boronic acid group attached to a tetrahydropyridine ring, which is further protected by a tert-butoxycarbonyl (Boc) group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}boronic acid typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The starting material, a suitable pyridine derivative, undergoes hydrogenation to form the tetrahydropyridine ring.
Introduction of the Boronic Acid Group: The tetrahydropyridine intermediate is then subjected to borylation reactions, often using reagents such as bis(pinacolato)diboron or boronic acid esters under palladium-catalyzed conditions.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the tetrahydropyridine ring with a tert-butoxycarbonyl group, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of {1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation reactions to form boronic esters or borates.
Reduction: Reduction of the compound can lead to the formation of the corresponding borane derivative.
Substitution: The boronic acid group can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
科学研究应用
Chemistry
In organic synthesis, {1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}boronic acid is used as a building block for the construction of complex molecules. Its boronic acid group makes it a versatile intermediate for cross-coupling reactions, which are essential in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of boron-containing drugs. Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in drug discovery and development.
Industry
In the industrial sector, {1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}boronic acid is used in the production of advanced materials and polymers. Its ability to form stable boron-carbon bonds is exploited in the development of new materials with unique properties.
作用机制
The mechanism of action of {1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, which is the basis for its biological activity. In medicinal chemistry, the compound can inhibit enzymes by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.
Pinacolborane: Another boronic acid derivative with a different protecting group.
Boronic Acid Esters: Compounds with esterified boronic acid groups.
Uniqueness
{1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}boronic acid is unique due to its combination of a protected nitrogen atom and a boronic acid group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
属性
分子式 |
C10H18BNO4 |
|---|---|
分子量 |
227.07 g/mol |
IUPAC 名称 |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridin-5-yl]boronic acid |
InChI |
InChI=1S/C10H18BNO4/c1-10(2,3)16-9(13)12-6-4-5-8(7-12)11(14)15/h7,14-15H,4-6H2,1-3H3 |
InChI 键 |
PMRVZDHPRPTCNZ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN(CCC1)C(=O)OC(C)(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


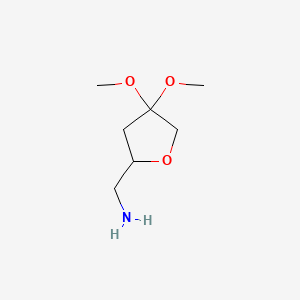
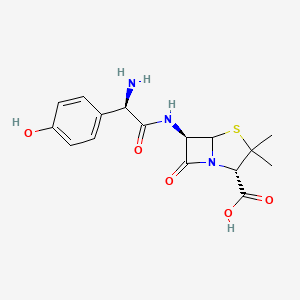

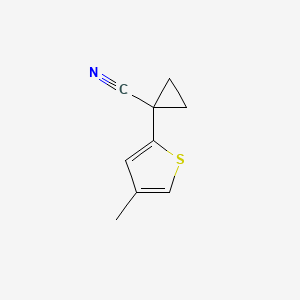
![1,3-Dioxa-8-azaspiro[4.5]decane](/img/structure/B13570415.png)
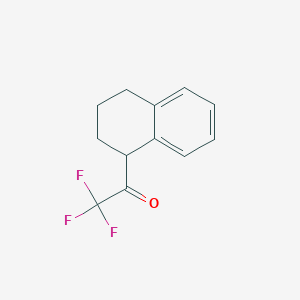
![2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B13570427.png)
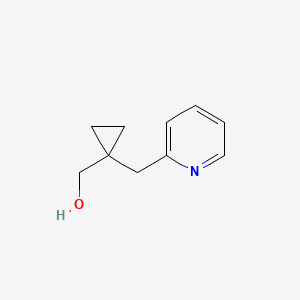
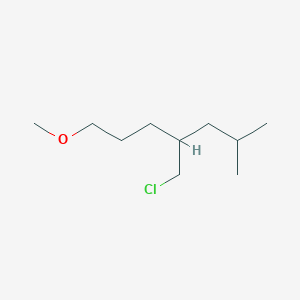
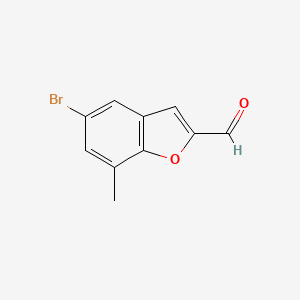
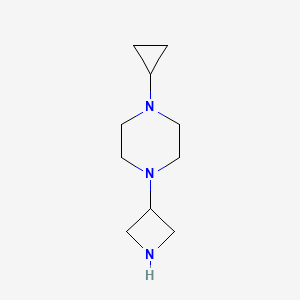

![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride](/img/structure/B13570466.png)

